
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
概要
説明
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (DFCA) is a compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacodynamics. DFCA is an analog of the widely studied compound fluoroacetate, and it has been hypothesized that DFCA may have similar or even improved biological activity compared to fluoroacetate. In
科学的研究の応用
Chemical Synthesis and Reactivity
Organometallic Methodology : The study by Schlosser et al. (2003) focuses on converting 2,2-difluoro-1,3-benzodioxole into various derivatives using a lithiated intermediate. This process allows for the creation of a diverse range of compounds, including carboxylic acids and ketones, demonstrating the compound's versatility in synthetic organic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).
Halogen Migration and Structural Elaboration : Gorecka et al. (2004) explored bromine migration in lithiated derivatives of 2,2-difluoro-1,3-benzodioxoles. This process is significant for the creation of structurally complex molecules, showing the compound's potential in developing novel chemical entities (Gorecka, Leroux, & Schlosser, 2004).
Medicinal Chemistry and Pharmaceutical Applications
Antibacterial Agents : Siddiqa et al. (2014) reported on the synthesis and antibacterial evaluation of sulfonohydrazide derivatives derived from 1,3-benzodioxol-5-carboxylic acid. This research highlights the potential of derivatives of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid in developing new antibacterial agents (Siddiqa, Rehman, Abbasi, Rasool, Khan, Ahmad, & Afzal, 2014).
- inhibitors using a derivative of 2,2-difluoro-1,3-benzodioxole. These inhibitors are potential PET radiotracers for imaging in Alzheimer's disease, showcasing the compound's relevance in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).
Material Science and Polymer Applications
- Fluorous Polymer Research : Zhao, Ismail, and Weber (2004) investigated poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene (Teflon AF), a stable and permeable fluorous polymer. This study underscores the importance of 2,2-difluoro-1,3-benzodioxole derivatives in developing advanced materials with specific properties like permeability and stability (Zhao, Ismail, & Weber, 2004).
Safety and Hazards
作用機序
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is currently limited . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach its intended target.
Result of Action
It’s possible that this compound could have a variety of effects, depending on its targets and the specific biochemical pathways it influences .
生化学分析
Biochemical Properties
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorine atoms contribute to its reactivity, allowing it to form stable complexes with biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and enhancing cellular defense mechanisms . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses to external stimuli, such as oxidative stress or inflammatory signals. Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular defense mechanisms. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters and binding proteins, influencing its localization and accumulation within cells. Once inside the cell, this compound can interact with various cellular compartments, including the cytoplasm, nucleus, and mitochondria, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, modulating gene expression.
特性
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDRFCNFNQTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346016 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-46-2 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




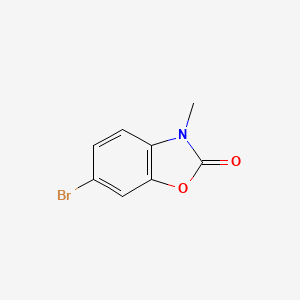
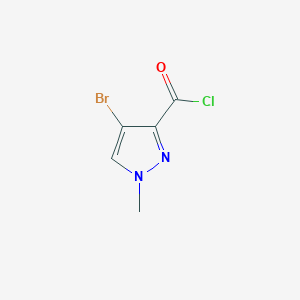
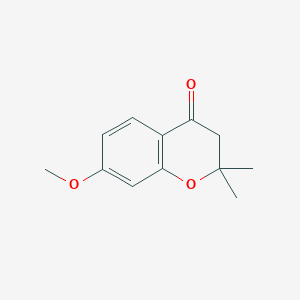
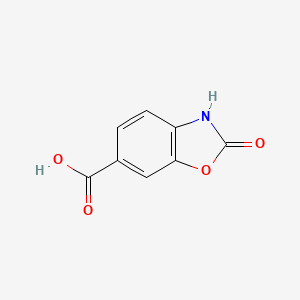

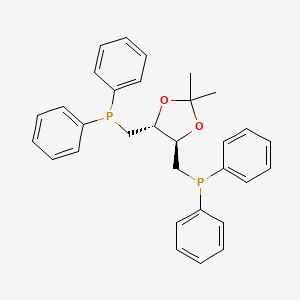

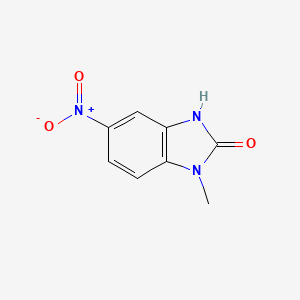
![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)



